molecular formula C21H14BrN3O3 B11552967 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B11552967
M. Wt: 436.3 g/mol
InChI Key: GCBFMHYRWXDEGB-UHFFFAOYSA-N
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Description

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromine and nitro group attached to a phenyl ring, along with a methanimine linkage to a benzoxazole derivative. Its intricate structure makes it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE typically involves multi-step organic reactions. The process begins with the bromination and nitration of a phenyl ring, followed by the formation of a methanimine linkage through a condensation reaction with a benzoxazole derivative. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical processes.

Scientific Research Applications

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE stands out due to its unique combination of functional groups and structural complexity

Properties

Molecular Formula

C21H14BrN3O3

Molecular Weight

436.3 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]methanimine

InChI

InChI=1S/C21H14BrN3O3/c1-13-3-2-4-19-20(13)24-21(28-19)15-6-8-16(9-7-15)23-12-14-5-10-17(22)18(11-14)25(26)27/h2-12H,1H3

InChI Key

GCBFMHYRWXDEGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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